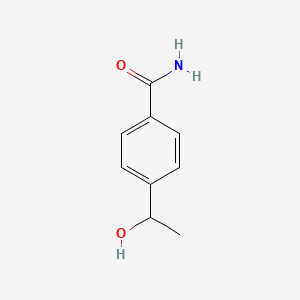

4-(1-Hydroxyethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-6,11H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJXHOAJAOIJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(1-Hydroxyethyl)benzamide chemical properties and structure

An In-depth Technical Guide to 4-(1-Hydroxyethyl)benzamide: Chemical Properties, Structure, and Synthetic Considerations

Authored by a Senior Application Scientist

Foreword: In the landscape of modern medicinal chemistry and materials science, the precise understanding of molecular entities is paramount. This compound is a compound of growing interest, serving as a versatile building block and a key structural motif in various research and development endeavors. This guide provides a comprehensive technical overview of its chemical properties, structural characteristics, and synthetic pathways, tailored for researchers, scientists, and drug development professionals. Our objective is to furnish a document that is not merely a compilation of data, but a practical and insightful resource grounded in established scientific principles.

Core Molecular Identity and Physicochemical Profile

This compound is a substituted aromatic compound featuring both a primary amide and a secondary alcohol functional group. This unique combination of functionalities imparts specific chemical characteristics that are crucial for its application in further chemical synthesis.

Chemical Identifiers

A consistent and accurate identification of a chemical substance is the foundation of reproducible research. The primary identifiers for this compound are provided below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1175301-23-1 | ChemSrc[2], BLD Pharm[3] |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |

| Canonical SMILES | CC(C1=CC=C(C=C1)C(=O)N)O | PubChem[1] |

| InChI Key | NIJXHOAJAOIJJZ-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

The physicochemical properties of a molecule dictate its behavior in both chemical and biological systems. These parameters are essential for designing synthetic routes, purification strategies, and for predicting its pharmacokinetic profile in drug discovery contexts.

| Property | Value | Unit | Source |

| Molecular Weight | 165.19 | g/mol | PubChem[1] |

| Appearance | White to off-white solid | - | ChemicalBook[4] |

| Boiling Point | 346.0 ± 25.0 | °C | ChemSrc[2] |

| Polar Surface Area | 63.32 | Ų | ChemSrc[2] |

| LogP | 1.53910 | - | ChemSrc[2] |

| Storage | Sealed in dry, room temperature | - | ChemicalBook[4] |

Structural Elucidation and Spectroscopic Signature

The three-dimensional arrangement of atoms and the electronic distribution within this compound are fundamental to its reactivity and interactions with other molecules.

Molecular Structure

The structure comprises a central benzene ring, para-substituted with a primary amide group (-CONH₂) and a 1-hydroxyethyl group (-CH(OH)CH₃). The presence of a chiral center at the carbon atom of the hydroxyethyl group means that this compound can exist as a racemic mixture of (R)- and (S)-enantiomers.

Caption: 2D chemical structure of this compound.

Predicted Spectroscopic Data

While experimental spectra are the gold standard, computational predictions provide valuable insights for structural confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the range of 7.5-8.0 ppm), the methine proton of the hydroxyethyl group (a quartet around 4.9 ppm), the methyl protons (a doublet around 1.5 ppm), the hydroxyl proton (a broad singlet), and the amide protons (two broad singlets).

-

¹³C NMR Spectroscopy: The carbon NMR would reveal signals for the two non-equivalent aromatic carbons attached to the substituents, the four aromatic CH carbons, the carbonyl carbon of the amide (around 170 ppm), the methine carbon, and the methyl carbon.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3300 cm⁻¹), N-H stretches for the primary amide (two bands around 3350 and 3180 cm⁻¹), a strong C=O stretch (around 1660 cm⁻¹), and C-H stretches for the aromatic and aliphatic portions.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its practical application.

Retrosynthetic Analysis and Proposed Synthetic Route

A common approach to synthesizing this molecule involves the reduction of a corresponding ketone precursor.

References

4-(1-Hydroxyethyl)benzamide CAS number and molecular weight

An In-depth Technical Guide to 4-(1-Hydroxyethyl)benzamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and a discussion of its potential applications in research and development.

Core Compound Identification

-

Compound Name: this compound

-

Molecular Formula: C₉H₁₁NO₂[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | --INVALID-LINK--[3] |

| Boiling Point | 346.0±25.0 °C (Predicted) | --INVALID-LINK--[2] |

| LogP | 1.53910 | --INVALID-LINK--[2] |

| Storage | Sealed in dry, Room Temperature | --INVALID-LINK--[3] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the reduction of the corresponding ketone, 4-acetylbenzamide. This method is a standard and reliable approach for converting a carbonyl group to a secondary alcohol without affecting the amide functionality.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 4-Acetylbenzamide

This protocol is a representative method for the synthesis of this compound.

Materials:

-

4-Acetylbenzamide

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-acetylbenzamide (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (1.5 equivalents) to the cooled solution in small portions. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by TLC, using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot indicate the reaction is proceeding.

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and quench any excess sodium borohydride by the slow addition of acetone.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Potential Applications and Research Directions

While specific biological activities for this compound are not extensively documented, the benzamide scaffold is a well-established pharmacophore in drug discovery.

-

Enzyme Inhibition: Many benzamide derivatives are known to be potent enzyme inhibitors. For example, hydroxyethylamine (HEA) containing compounds have been designed as BACE-1 inhibitors for potential Alzheimer's disease therapy[5]. The hydroxyethyl group in this compound could potentially interact with the active sites of various enzymes.

-

Agrochemicals: Substituted benzamides have been developed as fungicides and insecticides[6][7][8][9]. Further investigation into the biological activity of this compound in these areas could be a fruitful avenue of research.

-

Metabolite Studies: This compound could be a metabolite of a larger drug molecule containing a 4-acetylbenzamide moiety. Its synthesis and characterization are therefore valuable for pharmacokinetic and drug metabolism studies.

References

- 1. This compound | C9H11NO2 | CID 22716490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:1175301-23-1 | Chemsrc [chemsrc.com]

- 3. This compound CAS#: 1175301-23-1 [chemicalbook.com]

- 4. 1175301-23-1|this compound|BLD Pharm [bldpharm.com]

- 5. Design and synthesis of potent hydroxyethylamine (HEA) BACE-1 inhibitors carrying prime side 4,5,6,7-tetrahydrobenzazole and 4,5,6,7-tetrahydropyridinoazole templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo | MDPI [mdpi.com]

- 9. Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(1-Hydroxyethyl)benzamide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 4-(1-Hydroxyethyl)benzamide, a valuable chemical intermediate. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document is intended to serve as a practical resource for researchers, aiding in structural verification, purity assessment, and the overall understanding of this compound's chemical properties. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to ensure scientific rigor and trustworthiness in experimental outcomes.

Introduction: The Significance of Spectroscopic Analysis

This compound (C₉H₁₁NO₂) is a substituted aromatic compound with a molecular weight of 165.19 g/mol . Its structure, featuring a benzamide core with a 1-hydroxyethyl substituent at the para position, makes it a subject of interest in medicinal chemistry and organic synthesis. Accurate structural elucidation and confirmation are paramount in any chemical research or drug development pipeline. Spectroscopic techniques like NMR and Mass Spectrometry are indispensable tools for achieving this, providing unambiguous data on the molecular structure and connectivity.

This guide will walk through the expected ¹H NMR, ¹³C NMR, and Mass Spec data for this compound, explaining the rationale behind the spectral features.

Molecular Structure and Analytical Workflow

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The diagram below illustrates the structure of this compound with a numbering system that will be used for NMR assignments.

Figure 1: Chemical structure of this compound with atom numbering.

The general workflow for spectroscopic analysis is a systematic process ensuring comprehensive data acquisition and interpretation.

Figure 2: General workflow for the spectroscopic characterization of a chemical compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring protons in a molecule. The chemical shift of a proton is influenced by its local electronic environment.

For this compound, the para-substitution on the benzene ring simplifies the aromatic region of the spectrum into a characteristic AA'BB' system, which often appears as two distinct doublets. The electron-withdrawing nature of the benzamide group and the electron-donating nature of the hydroxyethyl group will influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2, H-6 (Aromatic) | 7.7 - 7.9 | Doublet | 2H | ~8.0 |

| H-3, H-5 (Aromatic) | 7.4 - 7.6 | Doublet | 2H | ~8.0 |

| H-8 (Methine) | 4.8 - 5.0 | Quartet | 1H | ~6.5 |

| H-9 (Methyl) | 1.4 - 1.6 | Doublet | 3H | ~6.5 |

| -OH (Hydroxyl) | Variable (Broad) | Singlet | 1H | N/A |

| -CONH₂ (Amide) | Variable (Broad) | Two Singlets | 2H | N/A |

Interpretation of ¹H NMR Data:

-

Aromatic Protons (H-2, H-6, H-3, H-5): The protons ortho to the electron-withdrawing amide group (H-2, H-6) are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the protons ortho to the hydroxyethyl group (H-3, H-5). The para-substitution leads to a splitting pattern that appears as two doublets.

-

Methine Proton (H-8): This proton is adjacent to a chiral center and is split by the three protons of the methyl group (H-9), resulting in a quartet.

-

Methyl Protons (H-9): These three equivalent protons are split by the single methine proton (H-8), giving rise to a doublet.

-

Hydroxyl (-OH) and Amide (-CONH₂) Protons: These protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to establish proton connectivity.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule. The chemical shift range for ¹³C is much wider than for ¹H, which minimizes signal overlap. The chemical shifts are primarily influenced by the hybridization of the carbon atom and the electronegativity of attached atoms.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7 (Carbonyl) | 165 - 175 |

| C-1 (Aromatic) | 130 - 135 |

| C-4 (Aromatic) | 145 - 150 |

| C-2, C-6 (Aromatic) | 127 - 129 |

| C-3, C-5 (Aromatic) | 125 - 127 |

| C-8 (Methine) | 65 - 75 |

| C-9 (Methyl) | 20 - 30 |

Interpretation of ¹³C NMR Data:

-

Carbonyl Carbon (C-7): The carbon of the amide group is significantly deshielded and appears far downfield.

-

Aromatic Carbons: Due to the molecule's symmetry, the eight aromatic carbons will produce four distinct signals. The quaternary carbons (C-1 and C-4) will typically have lower intensities. The carbon attached to the hydroxyl group (C-4) will be the most downfield of the aromatic carbons.

-

Aliphatic Carbons (C-8, C-9): The methine carbon (C-8), being attached to an electronegative oxygen atom, is found in the 65-75 ppm range. The methyl carbon (C-9) appears in the upfield region, typical for sp³ hybridized carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to ensure each unique carbon appears as a singlet.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Perform Fourier transformation, phasing, and referencing similar to ¹H NMR processing.

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its monoisotopic mass (165.0790).

The fragmentation of this molecule is expected to be driven by the presence of the alcohol and amide functionalities, as well as the stable aromatic ring.

Predicted Mass Spectrometry Data (Electron Ionization):

| m/z Value | Proposed Fragment | Fragment Structure |

| 165 | [M]⁺ | [C₉H₁₁NO₂]⁺ |

| 150 | [M - CH₃]⁺ | Loss of the terminal methyl group |

| 147 | [M - H₂O]⁺ | Dehydration of the alcohol |

| 121 | [M - C₂H₄O]⁺ | Loss of acetaldehyde from benzylic cleavage |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 44 | [CONH₂]⁺ | Amide fragment |

Key Fragmentation Pathways:

Figure 3: Proposed major fragmentation pathways for this compound in EI-MS.

-

Loss of a Methyl Radical: A common fragmentation for compounds with an ethyl group is the loss of a methyl radical (•CH₃), leading to a fragment at m/z 150.

-

Dehydration: Alcohols readily undergo dehydration, losing a water molecule (H₂O) to give a fragment at m/z 147.

-

Formation of Benzoyl Cation: Cleavage of the bond between the aromatic ring and the amide group can lead to the formation of a stable benzoyl cation at m/z 105. This can further lose carbon monoxide (CO) to form the phenyl cation at m/z 77.

-

Amide Fragmentation: The amide bond can cleave to produce a fragment corresponding to the amide group itself at m/z 44.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-300 amu).

-

For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to observe its fragmentation products.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the observed spectrum with theoretical fragmentation patterns and database entries if available.

-

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization of this compound. The data presented in this guide, including predicted chemical shifts, multiplicities, and fragmentation patterns, serves as a reliable reference for researchers working with this compound. By following the outlined experimental protocols and principles of interpretation, scientists can confidently verify the structure and purity of their samples, ensuring the integrity of their research and development efforts.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Hydroxyethyl Benzamide Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the benzamide scaffold represents a cornerstone of medicinal chemistry, featured in a significant percentage of top-selling pharmaceuticals.[1] Its versatility allows for structural modifications that yield a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroleptic effects.[1][2][3] This guide focuses on a specific, promising subclass: hydroxyethyl benzamide derivatives . The incorporation of the hydroxyethyl moiety introduces unique physicochemical properties, such as enhanced solubility and the potential for novel molecular interactions, making these compounds compelling candidates for therapeutic development.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere survey of activities to provide a deeper understanding of the underlying mechanisms of action and the practical, validated methodologies required to investigate them. We will explore the causality behind experimental choices, present detailed protocols as self-validating systems, and ground all claims in authoritative scientific literature.

Part 1: Anticancer Activities of Hydroxyethyl Benzamide Derivatives

The search for novel anticancer agents with improved efficacy and reduced side effects is a primary objective of pharmaceutical research.[4] Hydroxyethyl benzamide derivatives have emerged as a promising class of compounds, with several studies demonstrating significant cytotoxic effects against various cancer cell lines.[5]

Core Mechanisms of Antineoplastic Action

The anticancer effects of these derivatives are not attributed to a single mode of action but rather a multifactorial approach targeting key cellular processes involved in cancer progression.

-

Histone Deacetylase (HDAC) Inhibition: A prominent mechanism for many benzamide-based anticancer agents is the inhibition of histone deacetylases (HDACs).[6][7] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[8] By removing acetyl groups from histones, they promote a condensed chromatin structure, repressing the transcription of tumor suppressor genes. The benzamide moiety can act as a zinc-binding group (ZBG) within the active site of HDAC enzymes, inhibiting their function.[6][7] This inhibition leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[8]

-

Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to trigger programmed cell death, or apoptosis, in tumor cells. Flow cytometric analyses have confirmed that certain hydroxyethyl benzamide derivatives can induce apoptosis.[5] This is often a downstream consequence of HDAC inhibition but can also be triggered by other cellular stresses, such as the generation of reactive oxygen species (ROS) or interference with critical signaling pathways that regulate cell survival.[9]

-

Cell Cycle Arrest: In addition to apoptosis, these compounds can halt the proliferation of cancer cells by inducing cell cycle arrest.[9] By interfering with the machinery that governs cell division, the derivatives prevent cancer cells from progressing through the cell cycle, thereby inhibiting tumor growth. Mechanistic studies have shown that this can occur at the S and G2/M phases of the cell cycle.[9]

Experimental Evaluation of Anticancer Activity

A stepwise, robust evaluation process is critical to validate the anticancer potential of new chemical entities.[10] The following protocols provide standardized, reliable methods for in vitro assessment.

Caption: General workflow for in vitro anticancer screening.

This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50), a key measure of cytotoxic potency.[10][11]

Causality: The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of drug-induced cytotoxicity.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the hydroxyethyl benzamide derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in culture medium to achieve the desired final concentrations for treatment.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

Quantitative data from cytotoxicity assays should be summarized for clear comparison.

| Compound ID | Cancer Cell Line | IC50 (µM)[5] | Positive Control (IC50, µM) |

| Derivative 6c | NB4 (Leukemia) | 0.82 | As₂O₃ (5.01) |

| Derivative 6e | NB4 (Leukemia) | 0.96 | As₂O₃ (5.01) |

| Derivative VI(i) | MCF-7 (Breast) | ~60 | - |

| Derivative VI(a) | MCF-7 (Breast) | 15.13 | - |

Part 2: Anti-inflammatory Properties

Chronic inflammation is a driving factor in a multitude of diseases, including arthritis, cardiovascular disease, and cancer.[13] Benzamide derivatives have shown significant promise as anti-inflammatory agents, often with more favorable side-effect profiles than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[14][15]

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of hydroxyethyl benzamide derivatives are primarily linked to their ability to modulate key signaling pathways that regulate the production of inflammatory mediators.

-

Inhibition of Cyclooxygenase (COX) Enzymes: Similar to classic NSAIDs, some benzamide derivatives are hypothesized to inhibit COX-1 and COX-2 enzymes.[14][15] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[15] Selective inhibition of the inducible COX-2 isoform is a highly sought-after therapeutic goal to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[14]

-

Modulation of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[16] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), a signaling cascade is triggered, leading to the degradation of the inhibitor protein IκBα.[16] This allows NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, and the enzyme inducible nitric oxide synthase (iNOS).[16][17] Several benzamide derivatives have been shown to suppress NF-κB activation, thereby preventing the production of these key inflammatory mediators.[14][17]

Caption: Inhibition of the NF-κB signaling pathway by benzamide derivatives.

Experimental Evaluation of Anti-inflammatory Activity

This protocol assesses a compound's ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with LPS.[13][14]

Causality: Macrophages, when activated by LPS, express iNOS, which produces large amounts of NO.[13] NO production can be quantified indirectly by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels indicates inhibition of the inflammatory cascade.

Methodology:

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[14]

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the hydroxyethyl benzamide derivative for 1 hour.

-

Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Wells with untreated cells and cells treated only with the compound (without LPS) should be included as controls.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

-

Griess Reaction:

-

In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature.

-

-

Data Acquisition: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

-

Analysis: Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-only treated cells.

Data Presentation: Anti-inflammatory Activity

Results from anti-inflammatory assays can be presented to show dose-dependent effects.

| Compound ID | Assay | Test System | IC50 or % Inhibition |

| Compound X | NO Inhibition | LPS-stimulated RAW 264.7 | IC50 = 15 µM |

| 3-CPA | TNF-α Inhibition | LPS-induced mice | Dose-dependent inhibition[17] |

| MCA | TNF-α Inhibition | LPS-induced mice | Dose-dependent inhibition[17] |

| Salicylanilide Deriv. | Proteinase Inhibition | In vitro trypsin assay | IC50 = 0.04–0.07 mg/mL[15] |

Part 3: Antimicrobial Properties

The rise of antimicrobial resistance presents a formidable global health challenge, necessitating the discovery of novel antimicrobial agents.[18] Benzamide derivatives have demonstrated a wide range of activity against various pathogenic bacteria and fungi.[1][19]

Core Mechanisms of Antimicrobial Action

The antimicrobial activity of benzamides can be attributed to their interaction with essential microbial cellular machinery.

-

Enzyme Inhibition: Molecular docking studies suggest that active benzamide derivatives can interact with and inhibit critical bacterial enzymes.[20] Key targets include DNA gyrase , an enzyme essential for DNA replication, and FtsA , a protein involved in cell division.[20] By binding to the active sites of these enzymes, the compounds disrupt fundamental cellular processes, leading to bacterial cell death.

-

Cell Wall Disruption: Some studies suggest that certain derivatives may interfere with the integrity of the fungal cell wall, a structure essential for viability and not present in human cells, making it an attractive drug target.[19]

Experimental Evaluation of Antimicrobial Activity

Standardized methods from bodies like the Clinical and Laboratory Standards Institute (CLSI) are crucial for determining the antimicrobial efficacy of new compounds.

Caption: Workflow for antimicrobial susceptibility testing (MIC/MBC).

This is the gold-standard quantitative method for determining the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[2][21][22]

Causality: By exposing a standardized inoculum of a microorganism to a gradient of drug concentrations in a liquid growth medium, one can pinpoint the precise concentration at which microbial proliferation is halted. This provides a highly reproducible measure of antimicrobial potency.

Methodology:

-

Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the hydroxyethyl benzamide derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.[2]

-

Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the broth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[2]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no drug) and a negative control (broth only, no inoculum).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or longer for fungi as required.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[22]

Data Presentation: Antimicrobial Potency

MIC values are typically presented in a table to compare the activity of compounds against a panel of microorganisms.

| Compound ID | S. aureus MIC (µg/mL)[20] | E. coli MIC (µg/mL)[1] | B. subtilis MIC (µg/mL)[1] | C. albicans MIC (µg/mL)[20] |

| 4N1 | <4 | >256 | - | >256 |

| 5N1 | <4 | >256 | - | >256 |

| 5N2 | <4 | >256 | - | >256 |

| 5a | 6.25 | 3.12 | 6.25 | - |

| 6b | - | 3.12 | 6.25 | - |

Conclusion and Future Directions

Hydroxyethyl benzamide derivatives represent a versatile and highly promising chemical scaffold for the development of new therapeutic agents. The evidence clearly indicates their potential to act as multifaceted agents with significant anticancer, anti-inflammatory, and antimicrobial properties. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for the systematic evaluation of these compounds.

Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. Advanced studies, including in vivo animal models for efficacy and safety, are the logical next steps for lead compounds identified through the in vitro screens described herein. The continued exploration of this chemical class holds considerable potential for addressing unmet needs in oncology, infectious diseases, and the treatment of inflammatory disorders.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological studies on a new benzamide derivative, YM-09151-2, with potential neuroleptic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. joinsysmed.com [joinsysmed.com]

- 5. Design, synthesis and anticancer activity of N(3),N(11)-bis(2-hydroxyethyl)-14-aryl-14H-dibenzo[a,j]xanthenes-3,11-dicarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simulation, DFT, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iv.iiarjournals.org [iv.iiarjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. ir.vistas.ac.in [ir.vistas.ac.in]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel antimicrobial and antiangiogenic properties from riparin-type benzamides: synthesis, biological evaluation, and docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and molecular docking studies of some novel antimicrobial benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]

- 22. apec.org [apec.org]

The Emergence of 4-(1-Hydroxyethyl)benzamide: A Cornerstone Building Block for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the heart of this technology are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. The design and efficacy of these degraders are critically dependent on the choice of their constituent building blocks. This technical guide provides a comprehensive overview of 4-(1-Hydroxyethyl)benzamide, a key structural motif that has gained prominence as a versatile and effective building block for engaging the Cereblon (CRBN) E3 ubiquitin ligase, a pivotal component of the TPD machinery. We will delve into its chemical properties, synthesis, and its pivotal role in the design of potent and selective protein degraders. Furthermore, this guide will detail the essential experimental protocols and analytical techniques required to characterize and validate the performance of degraders incorporating this crucial moiety.

Introduction: The Rise of Targeted Protein Degradation and the Central Role of E3 Ligase Recruitment

Conventional small molecule drugs typically function by inhibiting the activity of a target protein. While this approach has been immensely successful, a significant portion of the proteome lacks suitable active sites for inhibitor binding, rendering them "undruggable." Targeted protein degradation offers a paradigm shift by not just inhibiting, but completely removing the target protein from the cellular environment.[1][2] This is achieved through the use of PROTACs, which are bifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[3][4] This induced proximity between the POI and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4]

The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's success.[5] Of the over 600 E3 ligases in the human genome, only a handful have been effectively hijacked for TPD.[6][7] Among these, Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^), has become a workhorse in the field.[5][6] The discovery that immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide act as "molecular glues" by binding to CRBN and inducing the degradation of neosubstrates opened the door for their use as E3 ligase recruiters in PROTAC design.[8][9][][11][12]

This guide focuses on a key structural component derived from these pioneering molecules: this compound. This moiety serves as a potent and versatile handle for engaging the CRBN E3 ligase, offering favorable properties for the development of effective protein degraders.

Physicochemical Properties and Synthesis of this compound

Chemical Structure and Properties

This compound is a relatively small organic molecule with the chemical formula C9H11NO2 and a molecular weight of 165.19 g/mol .[13][14][15] Its structure features a central benzene ring substituted with a carboxamide group and a 1-hydroxyethyl group at the para position.

| Property | Value | Source |

| Molecular Formula | C9H11NO2 | [14] |

| Molecular Weight | 165.19 g/mol | [14][15] |

| CAS Number | 1175301-23-1 | [13][14] |

| Appearance | White to off-white solid | [13] |

| Storage | Sealed in dry, room temperature | [13][16] |

The presence of the hydroxyl and amide groups imparts a degree of polarity to the molecule, influencing its solubility and potential for hydrogen bonding interactions, which are crucial for its binding to the CRBN E3 ligase.

Synthesis of this compound

The synthesis of this compound is a critical first step in the construction of CRBN-recruiting PROTACs. A common synthetic route involves the amidation of a corresponding carboxylic acid or its derivative. For instance, one potential pathway could start from p-hydroxybenzoic acid derivatives. A patented method for a related compound, 4-Hydroxythiobenzamide, involves reacting methyl p-hydroxybenzoate with concentrated ammonia water at elevated temperatures to form p-hydroxybenzamide, which is then further processed.[17] While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the initial search, the general principles of amide bond formation are well-established in organic chemistry.

A plausible synthetic workflow is outlined below:

Caption: A potential synthetic workflow for this compound.

Role as a Cereblon (CRBN) E3 Ligase Ligand in PROTAC Design

The primary utility of this compound in drug discovery is as a building block for constructing PROTACs that recruit the CRBN E3 ligase. It serves as a key recognition motif that binds to the thalidomide-binding pocket of CRBN.[6][9]

Mechanism of CRBN Recruitment and Ternary Complex Formation

A PROTAC incorporating the this compound moiety functions by simultaneously binding to the target protein of interest (POI) and CRBN.[4] This brings the POI into close proximity with the CRL4^CRBN^ E3 ligase complex, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a lysine residue on the surface of the POI.[1] This polyubiquitination event marks the POI for recognition and subsequent degradation by the 26S proteasome.

The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is a critical determinant of a PROTAC's degradation efficiency.[18][19] The stability of this complex is influenced by both the binary binding affinities of the PROTAC for the POI and the E3 ligase, as well as the cooperativity of binding within the ternary complex.[18]

Caption: PROTAC-mediated protein degradation workflow utilizing a CRBN ligand.

Recent research has led to the development of novel non-phthalimide CRBN binders, including conformationally locked benzamide-type derivatives, which exhibit enhanced chemical stability and a more favorable selectivity profile regarding the recruitment of neosubstrates compared to traditional IMiDs.[20][21] This highlights the ongoing evolution and optimization of CRBN ligands for improved PROTAC design.

Experimental Protocols for Characterizing Degraders

A robust and multi-faceted experimental approach is essential to validate the efficacy and mechanism of action of any new protein degrader. The following section outlines key in vitro and cell-based assays.

Biochemical and Biophysical Assays

These assays are crucial for determining the binding affinities of the PROTAC to its individual targets and for characterizing the formation of the ternary complex.

4.1.1. Binding Affinity Determination

-

Fluorescence Polarization (FP): This technique is widely used to measure the binary binding affinities of the PROTAC for both the POI and the E3 ligase.[1][18] It can also be adapted to assess the formation and stability of the ternary complex.[18]

-

Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).[5]

-

Surface Plasmon Resonance (SPR): SPR is a sensitive technique for measuring the kinetics of binding and dissociation (kon and koff rates).

4.1.2. Ternary Complex Formation and Characterization

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is a proximity-based assay that can be used to monitor the formation of the ternary complex in a homogeneous format, making it suitable for high-throughput screening.[22]

-

Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA): Similar to TR-FRET, AlphaLISA is another proximity-based assay that can quantify ternary complex formation.[22]

-

Nano-Bioluminescence Resonance Energy Transfer (NanoBRET™): This technology allows for the characterization of ternary complex formation in live cells, providing more physiologically relevant data.[18][23]

-

X-ray Crystallography: Obtaining a crystal structure of the ternary complex provides invaluable atomic-level insights into the protein-protein and protein-ligand interactions, guiding rational PROTAC design.[1]

Cell-Based Assays

These assays are critical for evaluating the degradation efficiency and downstream cellular effects of the PROTAC.

4.2.1. Protein Degradation Quantification

-

Western Blotting: This is a standard and widely used method to semi-quantitatively assess the reduction in the levels of the target protein following PROTAC treatment.[22]

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA offers a more quantitative and higher-throughput method for measuring protein levels compared to Western blotting.[22]

-

Mass Spectrometry (MS)-based Proteomics: This powerful technique provides an unbiased and comprehensive analysis of the proteome, allowing for the quantification of target protein degradation and the identification of off-target effects.[1][22]

-

HiBiT Lytic Detection System: This is a sensitive and quantitative bioluminescence-based assay that can be used to measure protein levels in a high-throughput format.[23]

4.2.2. Functional Assays

-

Cell Viability/Proliferation Assays: These assays (e.g., MTT, CellTiter-Glo) are used to determine the cytotoxic or cytostatic effects of the PROTAC on cancer cell lines.[23]

-

Reporter Gene Assays: If the target protein is a transcription factor, reporter gene assays can be used to measure the downstream functional consequences of its degradation.[23]

-

Ubiquitination Assays: These assays, which can be performed using techniques like immunoprecipitation followed by Western blotting for ubiquitin, confirm that the degradation of the target protein is mediated by the ubiquitin-proteasome system.[22][24]

Caption: A typical experimental workflow for characterizing a novel PROTAC.

Data Presentation and Interpretation

The quantitative data generated from the aforementioned assays are crucial for structure-activity relationship (SAR) studies and for optimizing the properties of the PROTAC.

Key Performance Indicators

-

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved.

-

Kd (POI) and Kd (E3): The dissociation constants for the binding of the PROTAC to the protein of interest and the E3 ligase, respectively.

-

α (Cooperativity Factor): A measure of the extent to which the binding of one protein partner enhances the binding of the other within the ternary complex.

Example Data Summary Table

| PROTAC | Linker Length | Kd (POI) (nM) | Kd (CRBN) (nM) | DC50 (nM) | Dmax (%) |

| Degrader-X | 8 atoms | 50 | 200 | 25 | 95 |

| Degrader-Y | 12 atoms | 65 | 180 | 10 | 98 |

| Degrader-Z | 16 atoms | 80 | 220 | 50 | 85 |

Safety and Toxicological Considerations

As with any therapeutic agent, it is essential to evaluate the safety and toxicological profile of novel protein degraders. While this compound itself is a building block, the properties of the final PROTAC molecule will determine its overall safety.

General safety precautions for handling benzamide derivatives should be followed in the laboratory. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[25][26] Some benzamide compounds can be hazardous in case of ingestion, skin contact, or inhalation.[27] It is crucial to consult the Safety Data Sheet (SDS) for any specific compound being handled.[25][26][28]

A key consideration in the development of CRBN-recruiting PROTACs is the potential for off-target degradation of endogenous CRBN neosubstrates, which could lead to unintended pharmacological effects.[20] The development of novel CRBN ligands with improved selectivity is an active area of research aimed at mitigating these risks.[20][21]

Conclusion and Future Perspectives

This compound has solidified its position as a valuable and versatile building block in the rapidly advancing field of targeted protein degradation. Its ability to effectively recruit the Cereblon E3 ligase has enabled the development of a wide range of potent and selective protein degraders. The ongoing research into novel benzamide-type CRBN ligands promises to further refine the design of next-generation PROTACs with enhanced efficacy and improved safety profiles.[20][21] As our understanding of the intricate biology of the ubiquitin-proteasome system deepens, so too will our ability to rationally design and develop innovative protein-degrading therapeutics to tackle a broad spectrum of human diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Soluble epoxide hydrolase-targeting PROTAC activates AMPK and inhibits endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation [mdpi.com]

- 11. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound CAS#: 1175301-23-1 [chemicalbook.com]

- 14. This compound | C9H11NO2 | CID 22716490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound | CAS#:1175301-23-1 | Chemsrc [chemsrc.com]

- 16. 1175301-23-1|this compound|BLD Pharm [bldpharm.com]

- 17. CN104130170A - Synthesis method of 4-Hydroxythiobenzamide - Google Patents [patents.google.com]

- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chemrxiv.org [chemrxiv.org]

- 22. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 23. bmglabtech.com [bmglabtech.com]

- 24. lifesensors.com [lifesensors.com]

- 25. fishersci.com [fishersci.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. One moment, please... [actylislab.com]

- 28. lgcstandards.com [lgcstandards.com]

Unlocking the Therapeutic Potential of Benzamide-Based Compounds: A Technical Guide to their Mechanisms of Action

Introduction

Benzamide-based compounds represent a versatile and clinically significant class of molecules with a remarkable range of therapeutic applications.[1][2] From antipsychotics and antidepressants to anticancer agents, the therapeutic efficacy of these compounds stems from their ability to interact with a diverse array of molecular targets.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the core mechanisms of action of benzamide-based drugs, designed for researchers, scientists, and drug development professionals. We will delve into their key molecular interactions, the signaling pathways they modulate, and the essential experimental methodologies used to elucidate their function.

The Benzamide Scaffold: A Foundation for Diverse Pharmacology

The fundamental benzamide structure, a simple aromatic ring attached to an amide group, provides a versatile scaffold for chemical modification.[2] Substitutions on the benzamide ring system lead to a wide spectrum of biological activities, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2] This chemical tractability has allowed for the development of benzamide derivatives that target distinct protein families, including G-protein coupled receptors (GPCRs) and key enzymes involved in epigenetic regulation and DNA repair.

I. Antagonism of Dopamine Receptors: A Cornerstone of Neuropsychiatric Treatment

A prominent and well-established mechanism of action for many substituted benzamides is the antagonism of dopamine receptors, particularly the D2 and D3 subtypes.[3][4][5] This activity is central to their use as atypical antipsychotics and antidepressants.[3]

Molecular Interaction and Signaling

Substituted benzamides, such as amisulpride, are selective antagonists of the adenylate cyclase-independent dopamine receptor population.[4] They bind to D2 and D3 receptors, primarily in the mesolimbic system, and modulate downstream signaling pathways.[3] At higher doses, they block postsynaptic receptors, which is the basis for their antipsychotic effects.[3] At lower doses, some benzamides are thought to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, which may contribute to their antidepressant properties.[3]

The interaction of substituted benzamides with dopamine receptors can be influenced by factors such as the presence of sodium ions, distinguishing them from typical neuroleptics.[4] This unique binding profile is believed to contribute to their atypical clinical profile, which includes efficacy against the negative symptoms of schizophrenia and a reduced incidence of extrapyramidal side effects.[3]

Signaling Pathway: Dopamine D2 Receptor Antagonism by Benzamides

Caption: Benzamide antagonists block dopamine binding to D2 receptors, preventing the inhibition of adenylate cyclase.

Experimental Validation: Quantifying Receptor Binding and Functional Activity

To characterize the interaction of benzamide compounds with dopamine receptors, a combination of binding and functional assays is employed.

Quantitative Data: Dopamine Receptor Binding Affinities

| Compound | Receptor | Kᵢ (nM) |

| Amisulpride | Human D2 | 2.8 |

| Amisulpride | Human D3 | 3.2 |

Note: Kᵢ is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium. Data compiled from authoritative sources.[3]

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test benzamide compound for the dopamine D2 receptor.

Materials:

-

HEK-293 cells expressing human dopamine D2 receptors

-

[³H]-Spiperone (radioligand)

-

Test benzamide compound

-

Haloperidol (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Polypropylene 96-well plates

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize D2 receptor-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or 1 µM Haloperidol (for non-specific binding).

-

50 µL of various concentrations of the test benzamide compound.

-

50 µL of [³H]-Spiperone at a final concentration near its Kd (e.g., 1 nM).[6]

-

50 µL of the cell membrane preparation (e.g., 2 µg of protein).[6]

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.

Experimental Protocol: Cell-Based cAMP Assay for D2 Receptor Function

This assay measures the functional consequence of D2 receptor antagonism by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

CHO or HEK-293 cells stably expressing the human dopamine D2 receptor.

-

Dopamine (agonist).

-

Test benzamide compound.

-

Forskolin (to stimulate adenylate cyclase).

-

cAMP assay kit (e.g., GloSensor™ from Promega or a similar FRET-based or ELISA-based kit).[7]

-

Cell culture medium and plates.

Procedure:

-

Cell Plating: Seed the D2 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test benzamide compound for a specified time (e.g., 15-30 minutes).

-

Agonist Stimulation: Add dopamine at a concentration that elicits a submaximal response (e.g., EC₅₀) in the presence of forskolin.

-

cAMP Measurement: Following agonist stimulation, lyse the cells (if required by the kit) and measure cAMP levels according to the manufacturer's protocol.[7]

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. The data will show an inhibition of the dopamine-induced decrease in cAMP, allowing for the determination of the antagonist's potency (IC₅₀).

II. Inhibition of Histone Deacetylases (HDACs): An Epigenetic Approach to Cancer Therapy

A growing class of benzamide derivatives functions as potent inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in regulating gene expression.[8][9][10] Dysregulation of HDAC activity is implicated in various cancers, making HDAC inhibitors a promising class of therapeutic agents.[8][10]

Molecular Interaction and Signaling

HDACs remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[8][10] Benzamide-based HDAC inhibitors, such as Entinostat (MS-275), are typically selective for Class I HDACs (HDAC1, 2, and 3).[10][11]

Structurally, these inhibitors contain three key components: a cap group, a linker, and a zinc-binding group (ZBG).[10] The benzamide moiety often serves as the ZBG, coordinating with the zinc ion in the active site of the HDAC enzyme.[9] This interaction blocks the catalytic activity of the enzyme, leading to an accumulation of acetylated histones. The resulting "open" chromatin structure allows for the transcription of genes that can induce cancer cell death through mechanisms like apoptosis and cell cycle arrest.[10]

Signaling Pathway: HDAC Inhibition by Benzamides

Caption: Benzamide HDAC inhibitors block the removal of acetyl groups from histones, promoting gene expression.

Experimental Validation: Measuring HDAC Inhibition and Cellular Effects

The inhibitory activity of benzamide compounds against HDACs is assessed using both in vitro enzymatic assays and cell-based assays that measure downstream effects.

Quantitative Data: HDAC Inhibitory Profile

| Compound | HDAC Isoform | IC₅₀ (nM) |

| Entinostat (MS-275) | HDAC1 | 17 |

| Entinostat (MS-275) | HDAC2 | 26 |

| Entinostat (MS-275) | HDAC3 | 110 |

| Mocetinostat (MGCD0103) | HDAC1 | 40 |

| Mocetinostat (MGCD0103) | HDAC2 | 70 |

| Mocetinostat (MGCD0103) | HDAC3 | 100 |

Note: IC₅₀ is the half-maximal inhibitory concentration. Data compiled from various literature sources and may vary depending on assay conditions.[8]

Experimental Protocol: In Vitro Fluorometric HDAC Activity Assay

This protocol describes a common method for measuring the in vitro inhibitory activity of a benzamide compound against a specific HDAC isoform.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

HDAC assay buffer.

-

Test benzamide compound.

-

Trichostatin A (TSA) or SAHA (positive control inhibitor).[8]

-

Developer solution (containing trypsin).[12]

-

Black 96- or 384-well microplate.

-

Fluorescence microplate reader.

Procedure:

-

Assay Setup: To the wells of the microplate, add:

-

HDAC assay buffer.

-

Serially diluted test benzamide compound or control.

-

Diluted recombinant HDAC enzyme.

-

-

Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.[8]

-

Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.[8]

-

Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer contains trypsin, which cleaves the deacetylated substrate to release the fluorophore (AMC).[12]

-

Fluorescence Measurement: Incubate at room temperature for 15-30 minutes and then measure the fluorescence using a microplate reader (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).[8]

-

Data Analysis: Subtract the background fluorescence (from "no enzyme" control wells). Plot the percentage of HDAC inhibition versus the logarithm of the test compound concentration to determine the IC₅₀ value.[8]

III. Inhibition of Poly(ADP-ribose) Polymerase (PARP): Targeting DNA Repair in Cancer

Certain benzamide derivatives are potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for the repair of single-strand DNA breaks.[13][14] This mechanism of action is particularly effective in cancers with deficiencies in other DNA repair pathways, a concept known as synthetic lethality.[14]

Molecular Interaction and Signaling

PARP enzymes detect single-strand DNA breaks and, in response, synthesize poly(ADP-ribose) chains on themselves and other nuclear proteins.[15] This process recruits other DNA repair proteins to the site of damage. Benzamide-based PARP inhibitors act as competitive inhibitors, binding to the NAD+ binding site of the PARP enzyme.[13] This prevents the synthesis of poly(ADP-ribose) and "traps" the PARP enzyme on the DNA.[13]

In cancer cells with mutations in genes like BRCA1 or BRCA2, which are essential for the repair of double-strand DNA breaks through homologous recombination, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication.[14] The inability of these cancer cells to repair these double-strand breaks results in genomic instability and cell death.[14]

Signaling Pathway: PARP Inhibition by Benzamides

Caption: Benzamide PARP inhibitors block DNA repair, leading to cancer cell death.

Experimental Validation: Assessing PARP Inhibition

The efficacy of benzamide-based PARP inhibitors is determined through enzymatic and cell-based assays that measure PARP activity.

Experimental Protocol: Colorimetric PARP Activity Assay

This protocol outlines a method to measure the in vitro inhibitory activity of a benzamide compound on PARP enzyme activity.

Materials:

-

Recombinant human PARP enzyme.

-

Histone-coated microplate.[16]

-

Activated DNA (to stimulate PARP activity).[16]

-

Biotinylated NAD+.[17]

-

Test benzamide compound.

-

Streptavidin-HRP (Horseradish Peroxidase).[17]

-

HRP substrate (e.g., TMB).

-

Wash buffer and stop solution.

-

Microplate reader.

Procedure:

-

Assay Setup: In a histone-coated microplate, add:

-

Assay buffer.

-

Activated DNA.

-

Recombinant PARP enzyme.

-

Serially diluted test benzamide compound.

-

-

Reaction Initiation: Add biotinylated NAD+ to all wells to start the PARP-catalyzed reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Washing: Wash the plate to remove unbound reagents.

-

Detection: Add Streptavidin-HRP and incubate. After another wash step, add the HRP substrate.

-

Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: The intensity of the color is proportional to PARP activity. Plot the percentage of inhibition versus the logarithm of the test compound concentration to determine the IC₅₀.

IV. Advanced Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Confirming that a compound binds to its intended intracellular target is a critical step in drug development.[18] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target interaction in a cellular context.[18][19][20]

Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization of the target protein.[18][21] When a drug binds to its target protein, it generally increases the protein's stability and resistance to thermal denaturation.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: CETSA workflow to confirm target engagement of benzamide compounds in cells.

Experimental Protocol: CETSA Coupled with Western Blotting

Materials:

-

Cultured cells expressing the target protein.

-

Test benzamide compound.

-

Cell lysis buffer with protease inhibitors.

-

Equipment for SDS-PAGE and Western blotting.

-

Primary antibody specific to the target protein.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

PCR machine or heating blocks for temperature control.

Procedure:

-

Compound Treatment: Treat cultured cells with the test benzamide compound or a vehicle control for a specified time.

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).[19]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Sample Preparation: Collect the supernatant containing the soluble proteins and determine the protein concentration.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then probe with a primary antibody against the target protein.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Conclusion

The benzamide scaffold has proven to be an exceptionally fruitful starting point for the development of drugs with diverse and potent mechanisms of action. From modulating neurotransmitter signaling in the central nervous system to altering the epigenetic landscape and exploiting DNA repair vulnerabilities in cancer cells, benzamide-based compounds continue to provide valuable therapeutic options. A thorough understanding of their molecular interactions and the application of robust experimental methodologies, as detailed in this guide, are essential for the continued discovery and development of novel benzamide-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. benchchem.com [benchchem.com]

- 4. Multiple dopamine receptors in brain and the pharmacological action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. benchchem.com [benchchem.com]

- 9. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 15. assay-protocol.com [assay-protocol.com]

- 16. PARP Universal Colorimetric Assay: R&D Systems [rndsystems.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. benchchem.com [benchchem.com]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. news-medical.net [news-medical.net]

- 21. bio-protocol.org [bio-protocol.org]

A Preliminary In-Vitro Investigative Framework for 4-(1-Hydroxyethyl)benzamide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Benzamide Derivative

Benzamide and its derivatives represent a versatile class of compounds with a broad spectrum of documented biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This inherent pharmacological potential makes the exploration of novel benzamide structures a compelling area of research. This guide focuses on a specific, yet underexplored, derivative: 4-(1-Hydroxyethyl)benzamide. While direct in-vitro studies on this compound are not extensively documented, its structural features suggest a rationale for investigating its potential biological effects.

This technical document serves as a comprehensive guide for initiating preliminary in-vitro studies of this compound. It provides a foundational understanding of the compound, a strategic framework for its initial biological evaluation, and detailed, field-proven experimental protocols. The methodologies outlined herein are designed to be self-validating, ensuring the generation of robust and reliable data to inform future drug discovery and development efforts.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to designing meaningful biological assays.

| Property | Value | Source |

| CAS Number | 1175301-23-1 | [3][4][5][6] |

| Molecular Formula | C9H11NO2 | [4][5][6] |

| Molecular Weight | 165.19 g/mol | [6] |

| Appearance | White to off-white solid | [3] |

| Storage | Sealed in dry, room temperature | [3] |

Proposed In-Vitro Evaluation Workflow

The following workflow provides a logical progression for the preliminary in-vitro evaluation of this compound, starting with broad cytotoxicity screening and moving towards more specific activity assays.

Caption: Proposed workflow for the in-vitro screening of this compound.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the proposed in-vitro assays.

Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Culture:

-

Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Seeding:

-

Trypsinize the cells and perform a cell count using a hemocytometer.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-